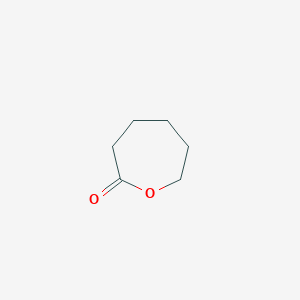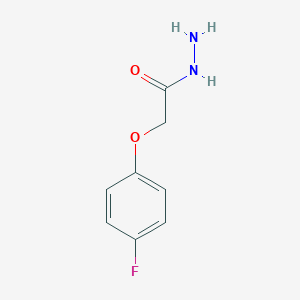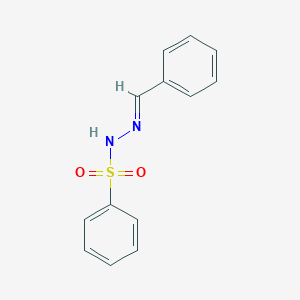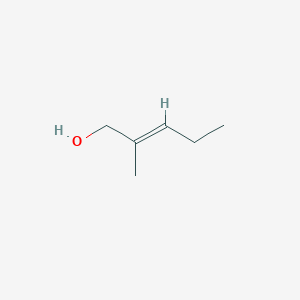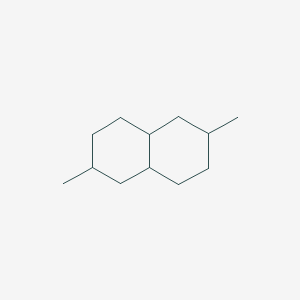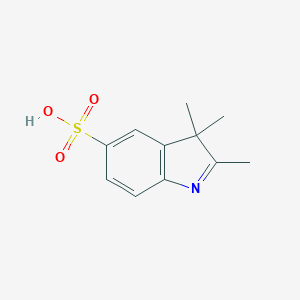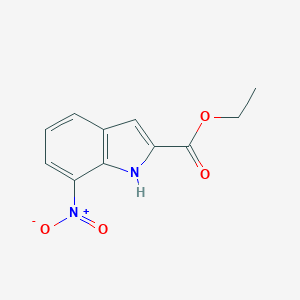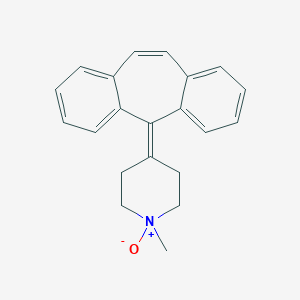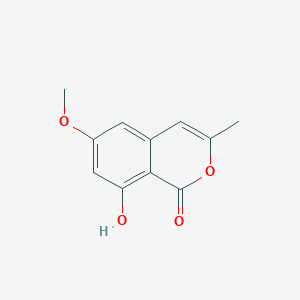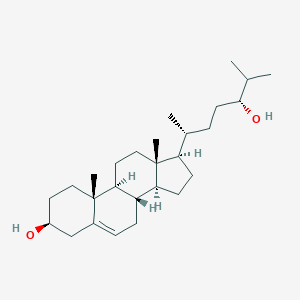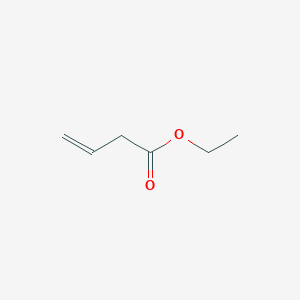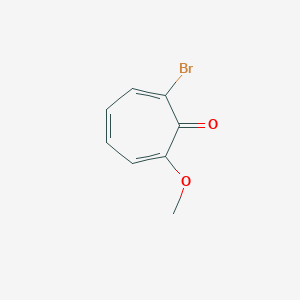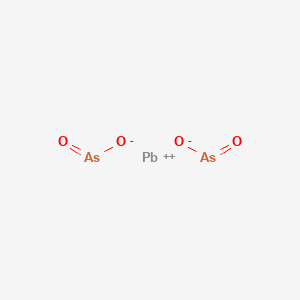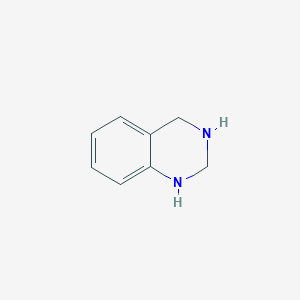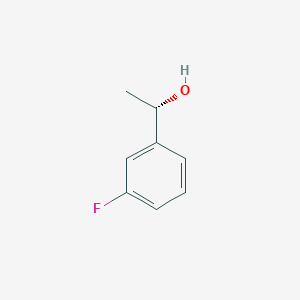
(S)-1-(3-Fluorophenyl)ethanol
概要
説明
(S)-1-(3-Fluorophenyl)ethanol is a chiral alcohol that is of significant interest in the field of medicinal chemistry due to its potential as an intermediate in the synthesis of various pharmacologically active compounds. While the provided papers do not directly discuss (S)-1-(3-Fluorophenyl)ethanol, they do provide insights into closely related compounds and their synthesis, which can be informative for understanding the synthesis and properties of (S)-1-(3-Fluorophenyl)ethanol.
Synthesis Analysis
The synthesis of enantiomerically pure forms of fluorophenyl ethanol derivatives is a topic of interest due to their relevance in drug development. For instance, the biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is described as a key intermediate for PF-2341066, a c-Met/ALK inhibitor . This process involves a four-step synthesis and has been used to manufacture large quantities of the compound, indicating the scalability of the method. Similarly, the synthesis of (S)-(-)-1-(4-fluorophenyl)ethanol is achieved through the enantioselective reduction of prochiral 1-(4-fluorophenyl)ethanone using Daucus carota cells . The conditions for this bioreduction have been optimized to achieve high yields and enantiomeric excess, demonstrating the effectiveness of biocatalysts in the synthesis of chiral alcohols.
Molecular Structure Analysis
The molecular structure of (S)-1-(3-Fluorophenyl)ethanol would consist of a chiral carbon center bearing an ethyl alcohol group and a 3-fluorophenyl group. The presence of fluorine can influence the electronic properties of the molecule due to its high electronegativity. Although the papers do not discuss the molecular structure of (S)-1-(3-Fluorophenyl)ethanol specifically, they do provide insights into the importance of the fluorine substituent in the chiral recognition of molecular complexes .
Chemical Reactions Analysis
The chemical reactions involving fluorophenyl ethanol derivatives are crucial for their transformation into valuable pharmacological agents. The papers provided do not detail specific reactions of (S)-1-(3-Fluorophenyl)ethanol, but they do highlight the role of such compounds in the synthesis of drugs for HIV protection and Alzheimer's disease treatment . The reactivity of these compounds can be influenced by the presence of the fluorine atom, which can affect the acidity of the adjacent hydroxyl group and the overall reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of (S)-1-(3-Fluorophenyl)ethanol would be influenced by its functional groups and stereochemistry. The presence of the fluorine atom is likely to affect the compound's polarity, boiling point, and solubility. The enantiomeric purity is also a critical property, especially for pharmaceutical applications, as it can affect the biological activity of the compound. The papers discuss the optimization of reaction conditions to achieve high enantiomeric excess, which is indicative of the importance of controlling stereochemistry in the synthesis of such compounds .
科学的研究の応用
- Scientific Field : Proteomics
- Summary of the Application : “(S)-1-(3-Fluorophenyl)ethanol” is a specialty product used in proteomics research applications . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
Proteomics is a broad field with numerous potential applications, so the use of “(S)-1-(3-Fluorophenyl)ethanol” could vary greatly depending on the specific research context. It could be used as a reagent in various biochemical assays or experiments, contributing to the understanding of protein structures and functions in biological systems .
Proteomics is a broad field with numerous potential applications, so the use of “(S)-1-(3-Fluorophenyl)ethanol” could vary greatly depending on the specific research context. It could be used as a reagent in various biochemical assays or experiments, contributing to the understanding of protein structures and functions in biological systems .
Safety And Hazards
将来の方向性
“(S)-1-(3-Fluorophenyl)ethanol” shows promise for cost-effective and sustainable large-scale manufacturing of crizotinib and other novel drug molecules . It is a chiral intermediate of crizotinib, a targeted therapy drug used in the treatment of non-small cell lung cancer (NSCLC) and certain types of advanced-stage tumors .
特性
IUPAC Name |
(1S)-1-(3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-6(10)7-3-2-4-8(9)5-7/h2-6,10H,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESOPGLEIJQAEF-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CC=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901287056 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-(3-Fluorophenyl)ethanol | |
CAS RN |
126534-32-5 | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126534-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αS)-3-Fluoro-α-methylbenzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901287056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S)-1-(3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



